SNDDYCQJMICBCK-UHFFFAOYSA-M
SNDDYCQJMICBCK-UHFFFAOYSA-M
Brand Name:
Vulcanchem
CAS No.:
103424-99-3
VCID:
VC20748933
InChI:
InChI=1S/C25H37N2O.BrH/c1-22(2)20-28-21-25(27(3)16-10-11-17-27)19-26(24-14-8-5-9-15-24)18-23-12-6-4-7-13-23;/h4-9,12-15,22,25H,10-11,16-21H2,1-3H3;1H/q+1;/p-1
SMILES:
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-]
Molecular Formula:
C25H37BrN2O
Molecular Weight:
461.5 g/mol
SNDDYCQJMICBCK-UHFFFAOYSA-M
CAS No.: 103424-99-3
Cat. No.: VC20748933
Molecular Formula: C25H37BrN2O
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103424-99-3 |
---|---|
Molecular Formula | C25H37BrN2O |
Molecular Weight | 461.5 g/mol |
IUPAC Name | N-benzyl-N-[3-(2-methylpropoxy)-2-(1-methylpyrrolidin-1-ium-1-yl)propyl]aniline;bromide |
Standard InChI | InChI=1S/C25H37N2O.BrH/c1-22(2)20-28-21-25(27(3)16-10-11-17-27)19-26(24-14-8-5-9-15-24)18-23-12-6-4-7-13-23;/h4-9,12-15,22,25H,10-11,16-21H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | SNDDYCQJMICBCK-UHFFFAOYSA-M |
SMILES | CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
Canonical SMILES | CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume